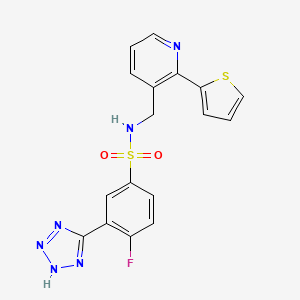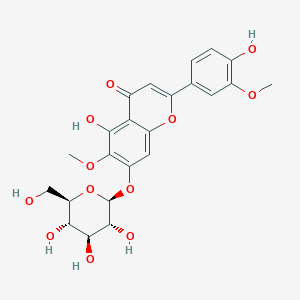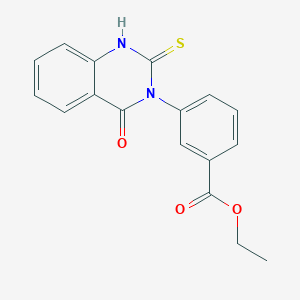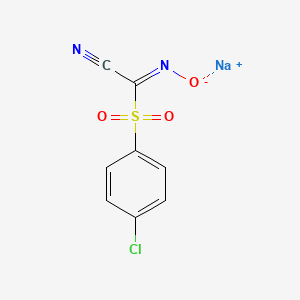
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
準備方法
The synthesis of 4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the tetrazole ring: This can be achieved through cycloaddition reactions involving azides and nitriles.
Introduction of the fluorine atom: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Coupling reactions: The thiophene and pyridine rings are introduced through cross-coupling reactions, such as Suzuki or Stille coupling.
Sulfonamide formation:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and automated synthesis platforms.
化学反応の分析
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the sulfonamide group to an amine.
Coupling reactions: The compound can participate in further coupling reactions to form more complex molecules.
科学的研究の応用
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Materials Science: Its unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors and photovoltaic materials.
Industrial Chemistry: The compound’s reactivity and stability make it useful in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
4-fluoro-3-(1H-tetrazol-5-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-fluoro-3-(1H-tetrazol-5-yl)phenylboronic acid: This compound shares the tetrazole and fluorine moieties but differs in the presence of a boronic acid group instead of the sulfonamide group.
2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid: Similar in having a tetrazole and fluorine, but with a carboxylic acid group instead of the sulfonamide.
特性
分子式 |
C17H13FN6O2S2 |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
4-fluoro-3-(2H-tetrazol-5-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C17H13FN6O2S2/c18-14-6-5-12(9-13(14)17-21-23-24-22-17)28(25,26)20-10-11-3-1-7-19-16(11)15-4-2-8-27-15/h1-9,20H,10H2,(H,21,22,23,24) |
InChIキー |
XQNXZYNWPRQZJP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)C2=CC=CS2)CNS(=O)(=O)C3=CC(=C(C=C3)F)C4=NNN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(1-methyl-1H-indol-4-yl)acetamide](/img/structure/B14098397.png)

![7-Chloro-6-methyl-1-phenyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098402.png)

![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-(furan-2-ylmethyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098413.png)
![3-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-6-methyl-1,2,4-triazin-5-ol](/img/structure/B14098430.png)

![1-[4-(Methylsulfanyl)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098436.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B14098440.png)
![4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]benzoic Acid](/img/structure/B14098448.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14098460.png)


![5-(4-chlorophenyl)-6-methyl-3-(prop-2-en-1-yl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14098475.png)
